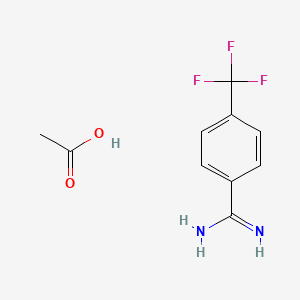
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is a chemical compound that combines the properties of acetic acid and 4-(trifluoromethyl)benzenecarboximidamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-(trifluoromethyl)benzenecarboximidamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trifluoromethyl group may be oxidized to form corresponding carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the imidamide group may be reduced to form amines.
Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of acetic acid;4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzene ring but lacks the imidamide group.
Acetic acid: Shares the acetic acid moiety but lacks the trifluoromethyl and benzene components.
4-(Trifluoromethyl)benzamide: Similar structure but with an amide group instead of the imidamide group.
Uniqueness: Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both the acetic acid and 4-(trifluoromethyl)benzenecarboximidamide moieties in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
184778-37-8 |
|---|---|
分子式 |
C10H11F3N2O2 |
分子量 |
248.20 g/mol |
IUPAC 名称 |
acetic acid;4-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
InChI 键 |
FYYLZOKGOFWYEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


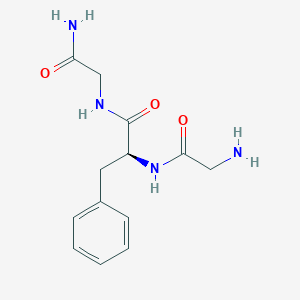
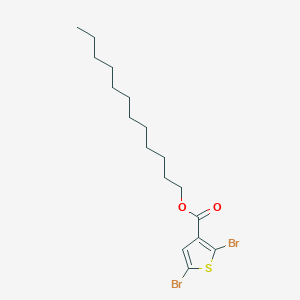

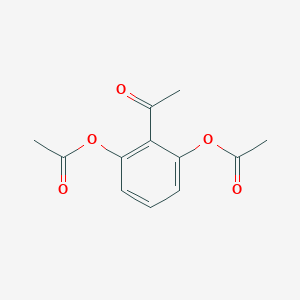
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
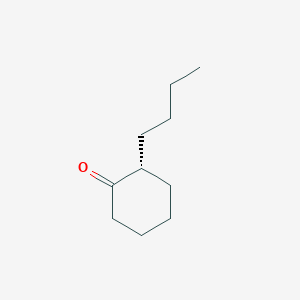

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

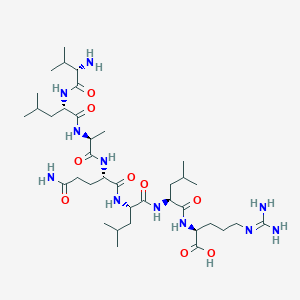
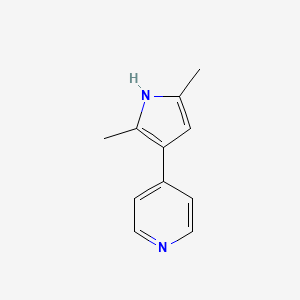
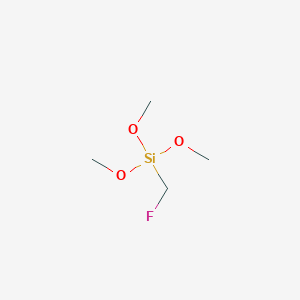
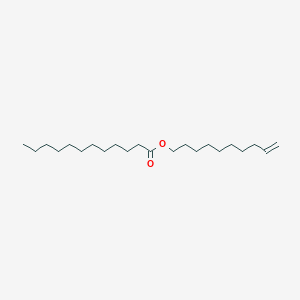
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
